3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one
Overview
Description
“3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Bioactive Compound Development
- The compound has been utilized in the synthesis of fluorescent films through reactions involving polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These fluorescent films have potential applications in various fields, including materials science and bioimaging (Soboleva et al., 2017).
- It serves as a building block for creating potentially biologically active compounds, highlighting an enantioselective biocatalytic approach towards its synthesis. This includes the development of 5-hydroxypiperidinone-derived (bicyclic) N,N-acetals through an innovative reductive amination process (Vink et al., 2003).
Medicinal Chemistry and Pharmacology
- Research has demonstrated its application in the synthesis of new anticonvulsant compounds. These synthesized compounds have shown promising results in maximal electroshock (MES) and subcutaneous Metrazol (scMet)-induced seizure tests, indicating its potential in developing treatments for epilepsy and related disorders (Aytemir et al., 2010).
- The 3-hydroxypiperidine scaffold, present in the compound, is a key element in natural product synthesis, particularly for its role in creating bioactive compounds and natural products. This highlights its significance in drug discovery and development, with a focus on harnessing its biological activities for therapeutic purposes (Wijdeven et al., 2010).
Chemical Synthesis and Catalysis
- The compound has been involved in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, showcasing a method that utilizes a Cu(I)-catalyzed reductive aldol cyclization. This methodology is important for the enantioselective synthesis of functionalized piperidin-2-ones, further contributing to advancements in synthetic chemistry (Lam et al., 2005).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-2-1-5-12(6-7)8-9(14)11-4-3-10-8/h3-4,7,13H,1-2,5-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZPPJEMWLUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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